

# 4-Chlorobenzo[d]thiazole-2-thiol molecular structure and weight

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## Compound of Interest

Compound Name: 4-Chlorobenzo[d]thiazole-2-thiol

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## In-Depth Technical Guide: 4-Chlorobenzo[d]thiazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **4-Chlorobenzo[d]thiazole-2-thiol**. It also explores its potential role in drug development, particularly in the context of anticancer research, by summarizing relevant biological pathways and outlining experimental workflows.

## Core Molecular Data

**4-Chlorobenzo[d]thiazole-2-thiol**, a halogenated benzothiazole derivative, is a molecule of significant interest in medicinal chemistry. Its core structure is a fusion of a chlorobenzene ring and a thiazole ring, with a thiol group at the 2-position. This compound primarily exists in its more stable thione tautomeric form.

Property	Data	Reference
Molecular Formula	C <sub>7</sub> H <sub>4</sub> ClNS <sub>2</sub>	[1][2]
Molecular Weight	201.70 g/mol	[1]
CAS Number	1849-65-6	[1][2]
Appearance	Solid	
Melting Point	209-210 °C	
Boiling Point	329 °C	
Density	1.60 g/cm <sup>3</sup>	
Flash Point	153 °C	
Synonyms	4-Chloro-2-mercaptobenzothiazole, 4-Chlorobenzthiazol-2-thiol, 4-Chloro-2-benzothiazolethiol	[2]

## Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **4-Chlorobenzo[d]thiazole-2-thiol** is not readily available in peer-reviewed literature, a generalized and robust method for analogous benzothiazole-2-thiols is the Hugerschoff synthesis. This reaction involves the treatment of an aniline derivative with sulfur and carbon disulfide at elevated temperatures and pressures.

### Generalized Synthesis Protocol (Hugerschoff Method)

Caution: This reaction should only be conducted by trained professionals in a suitable high-pressure reactor (autoclave) due to the high temperatures and pressures involved.

Materials:

- 3-Chloroaniline
- Carbon disulfide (CS<sub>2</sub>)

- Sulfur (S)
- Solvent (e.g., N,N-dimethylformamide - DMF, or solvent-free)

Equipment:

- High-pressure autoclave equipped with stirring and temperature control
- Standard laboratory glassware for workup and purification

Procedure:

- **Reaction Setup:** In a high-pressure autoclave, combine 3-chloroaniline, carbon disulfide, and elemental sulfur. The molar ratio of the reactants may require optimization, but a typical starting point is a slight excess of carbon disulfide and sulfur relative to the aniline. The reaction can be performed neat or with a high-boiling solvent like DMF.
- **Reaction Conditions:** Seal the autoclave and heat the mixture to a temperature in the range of 200-250°C. The pressure will increase significantly due to the vapor pressure of the reactants and the formation of hydrogen sulfide gas. The reaction is typically maintained at these conditions with stirring for several hours.
- **Workup:** After cooling the reactor to room temperature and carefully venting the hydrogen sulfide to a scrubber, the crude product is collected. The workup procedure generally involves:
  - Dissolving the crude product in an aqueous solution of sodium hydroxide to form the sodium salt of the thiol.
  - Filtering to remove any insoluble impurities.
  - Acidifying the filtrate with a mineral acid (e.g., hydrochloric acid or sulfuric acid) to precipitate the **4-Chlorobenzo[d]thiazole-2-thiol**.
- **Purification:** The precipitated solid is collected by filtration, washed with water to remove any residual acid and salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

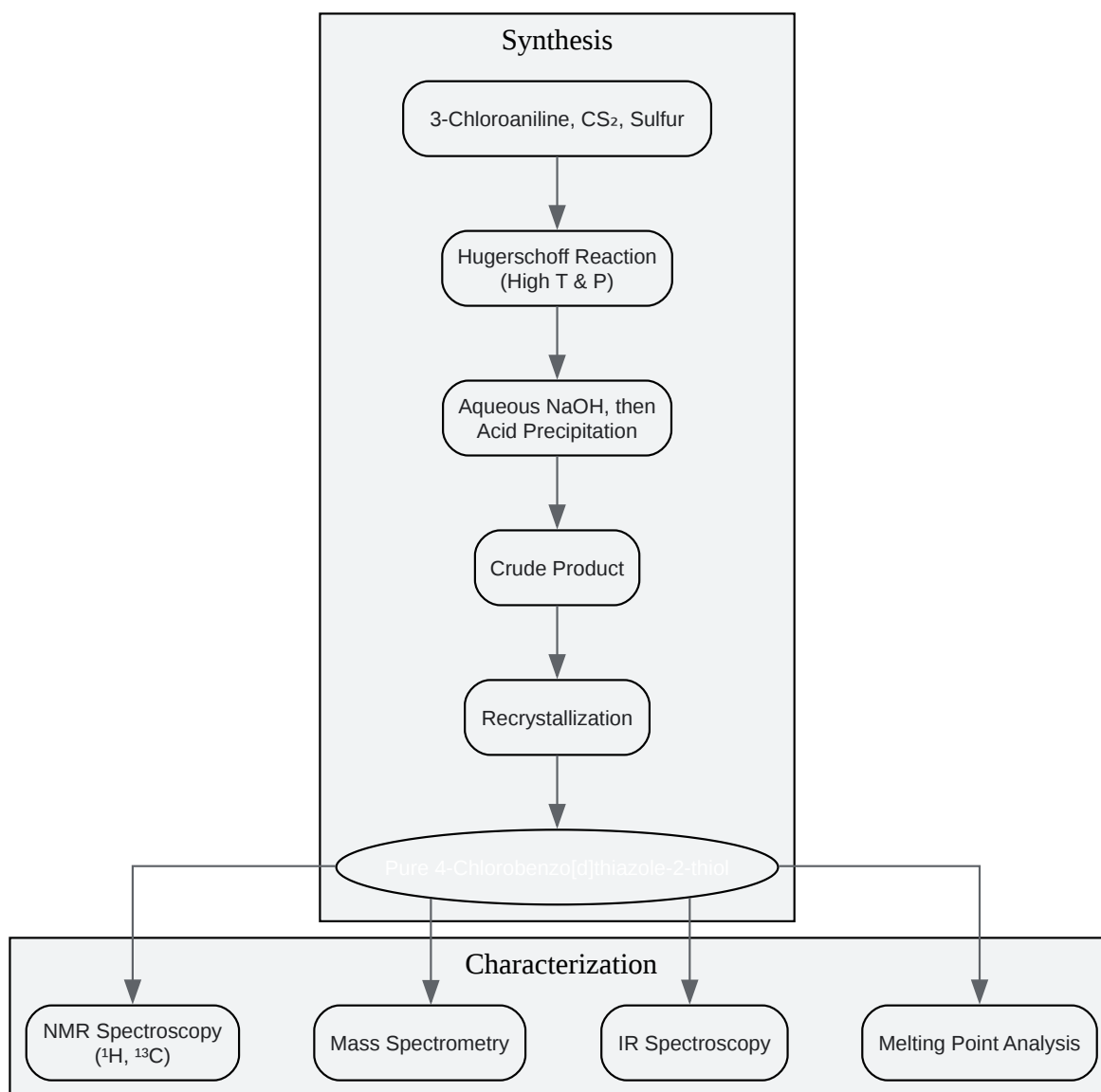
### Characterization:

The structure and purity of the synthesized **4-Chlorobenzo[d]thiazole-2-thiol** can be confirmed using standard analytical techniques:

- $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectroscopy: To confirm the chemical structure and the position of the chloro substituent.
- Mass Spectrometry: To determine the molecular weight and fragmentation pattern.
- Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the C=S and N-H vibrations of the thione tautomer.
- Melting Point Analysis: To assess the purity of the compound.

## Mandatory Visualizations

Logical Workflow for Synthesis and Characterization

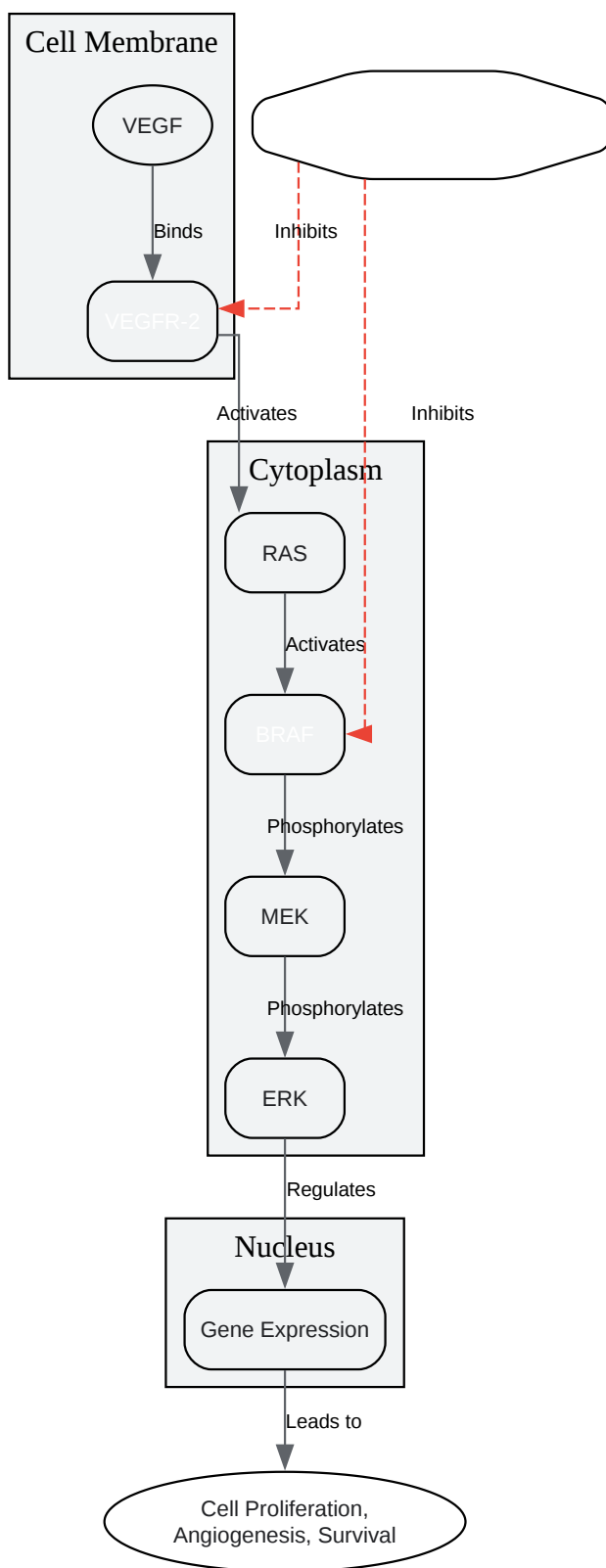


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Caption: A logical workflow for the synthesis and characterization of **4-Chlorobenzo[d]thiazole-2-thiol**.

Proposed Signaling Pathway Inhibition

Derivatives of benzothiazole-2-thiol have been identified as promising scaffolds for the development of dual inhibitors targeting key oncogenic pathways like VEGFR-2 and BRAF kinase.[3] The following diagram illustrates the general signaling cascade and the proposed points of inhibition by these compounds.



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Caption: Proposed dual inhibition of VEGFR-2 and BRAF signaling pathways by benzothiazole-2-thiol derivatives.

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## References

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